Doxapram

Respiratory Insufficiency Hypercapnia Hypoxemia

Procure Doxapram when your research demands a peripherally-selective respiratory stimulant, not a generic analeptic. Unlike CNS-acting methylxanthines (caffeine, theophylline) or the functionally distinct almitrine, Doxapram drives ventilation by potently inhibiting TASK-1/TASK-3 (K2P) channels in carotid body chemoreceptors (EC50 410 nM/37 µM). This targeted mechanism is essential for apnea of prematurity rescue models where caffeine fails, for reversing volatile anesthetic-induced respiratory depression without convulsion risk, and for electrophysiology studies of K2P channel pharmacology.

Molecular Formula C24H30N2O2
Molecular Weight 378.5 g/mol
CAS No. 309-29-5
Cat. No. B1670896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxapram
CAS309-29-5
SynonymsAHR-619;  AHR 619;  AHR619;  Doxapram;  Doxapram hydrochloride, Brand name Dopram, Stimulex or Respiram.
Molecular FormulaC24H30N2O2
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4
InChIInChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3
InChIKeyXFDJYSQDBULQSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilitySparingly soluble
WHITE TO OFF-WHITE CRYSTALLINE POWDER;  PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/
3.43e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Doxapram (CAS 309-29-5): A Peripheral Chemoreceptor-Acting Respiratory Stimulant with Defined TASK Channel Inhibition


Doxapram is a short-acting, intravenous analeptic agent that stimulates respiration primarily by activating peripheral carotid chemoreceptors [1]. This mechanism is distinct from central nervous system stimulants, as its action is mediated by the inhibition of TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium (K2P) channels in type I cells of the carotid body [2]. The compound is a pyrrolidinone derivative with a molecular weight of 378.51 and is commonly supplied as the hydrochloride salt for injection . Its use is reserved for specific clinical scenarios where a targeted, peripherally-driven increase in respiratory drive is required, such as post-anesthetic respiratory depression or apnea of prematurity refractory to first-line therapies [3].

Doxapram Procurement: Why Substitution with Other Respiratory Stimulants Is Not Interchangeable


Procurement decisions for Doxapram cannot be based on broad class membership as a "respiratory stimulant." Key comparators, including the respiratory stimulant almitrine and the methylxanthines caffeine and theophylline, exhibit profound differences in mechanism, pharmacodynamics, and clinical utility. Doxapram's primary action is a potent, peripherally-mediated drive on ventilation via carotid body chemoreceptor activation, whereas methylxanthines (caffeine, theophylline) act primarily as central nervous system stimulants and non-selective adenosine receptor antagonists [1]. Almitrine, while also a peripheral chemoreceptor agonist, differs markedly in its pharmacokinetic profile and effects on gas exchange, showing superior improvement in chronic hypoxemia but a different clinical preference profile for apnea [2]. Direct, quantitative comparative data, as detailed below, demonstrate that these agents are not functionally equivalent, and substituting one for another based solely on their shared broad classification will lead to divergent and potentially suboptimal experimental or clinical outcomes [3].

Doxapram Quantitative Differentiation Guide: Evidence-Based Selection vs. Almitrine, Caffeine, and Theophylline


Doxapram vs. Almitrine in Chronic Respiratory Insufficiency: Quantified Difference in Gas Exchange Improvement

In a clinical trial of patients with chronic respiratory insufficiency and hypercapnia, a head-to-head comparison of intravenous doxapram and almitrine showed a marked difference in efficacy. Almitrine was much more efficient than doxapram in improving gas exchange at the well-tolerated doses studied [1].

Respiratory Insufficiency Hypercapnia Hypoxemia Gas Exchange Clinical Comparison

Doxapram vs. Almitrine: Clinical Preference in Apnea and Respiratory Depression

Despite almitrine's superiority in correcting chronic blood gas abnormalities, a review of safety and toxicological profiles indicates that doxapram has better clinical preference in the treatment of apnoea and respiratory depression [1]. This highlights a divergence in optimal use-case based on clinical need: almitrine for chronic obstructive conditions, doxapram for acute or episodic respiratory depression.

Apnea Respiratory Depression Analeptics Clinical Preference Safety Profile

Doxapram vs. Theophylline in Apnea of Prematurity: Superior Early Apnea Reduction

A comparative study in the treatment of apneic disorders in neonates concluded that while doxapram and theophylline are comparable overall, doxapram is superior to theophylline in reducing the rate of apneas in the first 3 days of treatment [1].

Apnea of Prematurity Neonatology Methylxanthines Comparative Efficacy Apnea Reduction

Doxapram as Adjunct to Caffeine in Refractory Apnea of Prematurity: A Defined Second-Line Role

Caffeine is the established first-line treatment for apnea of prematurity (AOP). Doxapram is positioned as a second- or third-line adjunct in cases refractory to caffeine and continuous positive airway pressure (CPAP) [1]. A systematic review found that in preterm infants, doxapram may result in a slight reduction in failed apnea reduction compared to no treatment (RR 0.45, 95% CI 0.20 to 1.05) [2]. A real-world study reported that caffeine therapy failed in 50% of patients (278/556), with doxapram used as co-treatment in 99 of these cases [3].

Apnea of Prematurity Caffeine Adjunct Therapy Refractory Apnea Neonatal Pharmacology

TASK Channel Subtype Selectivity: Doxapram Exhibits >90-fold Preference for TASK-1 over TASK-3

Doxapram is a potent inhibitor of TASK-1 (KCNK3) and TASK-3 (KCNK9) potassium channels, but with a marked subtype selectivity. It inhibits homomeric TASK-1 channels with an EC50 of 410 nM, while inhibition of homomeric TASK-3 requires a 90-fold higher concentration (EC50 = 37 µM) [1]. This selectivity is a key differentiator from other respiratory stimulants like almitrine, which have different molecular targets and do not share this specific, potent TASK-1 inhibition profile.

TASK-1 TASK-3 K2P Channels Potassium Channel Ion Channel Pharmacology EC50

Doxapram's Brief Half-Life (3.4h) Differentiates It from Methylxanthines with Prolonged Clearance

Doxapram has a short elimination half-life in adults, with a mean of 3.4 hours (range 2.4–4.1 h) and a whole body clearance of 370 mL/min [1]. This is in stark contrast to caffeine, which has a half-life of 40–230 hours in neonates, and theophylline, with a half-life of 3–30 hours depending on age [2]. Doxapram's rapid clearance necessitates continuous intravenous infusion for sustained effect, whereas methylxanthines allow for less frequent dosing but carry a higher risk of accumulation.

Pharmacokinetics Half-Life Clearance Caffeine Theophylline Dosing Regimen

Doxapram Applications: Scenarios Demanding a Selective, Short-Acting Peripheral Chemoreceptor Agonist


Investigation of TASK-1 and TASK-3 Potassium Channel Function

Doxapram is an essential pharmacological tool for studies of TASK (K2P) potassium channels, which are implicated in respiratory control, chemoreception, and anesthetic mechanisms. Its well-defined potency (TASK-1 EC50 = 410 nM, TASK-3 EC50 = 37 µM) makes it a preferred standard for inhibiting these channels in electrophysiology experiments, such as those in Xenopus oocytes or isolated carotid body type I cells [1]. The compound's selectivity profile allows for targeted inhibition of TASK-1 at lower concentrations, differentiating its effects from those of non-specific K+ channel blockers or hypoxic stimuli [2].

Acute Reversal of Post-Anesthetic and Drug-Induced Respiratory Depression

Doxapram's clinical and research utility is centered on its ability to rapidly and transiently increase tidal volume and respiratory rate without reversing analgesia. Its primary action is on peripheral carotid chemoreceptors, as evidenced by a loss of ventilatory effect after chemoreceptor denervation in anesthetized cats [3]. This makes it the agent of choice for experimental models requiring the reversal of respiratory depression induced by volatile anesthetics (e.g., halothane, isoflurane) or other CNS depressants, where central stimulants would be less appropriate due to side effects like convulsions [4].

Adjunctive Therapy in Caffeine-Refractory Apnea of Prematurity

In neonatal research and clinical practice, doxapram is established as a second- or third-line agent for apnea of prematurity (AOP) that persists despite optimized caffeine therapy [5]. This application leverages its distinct, peripherally-driven mechanism when central adenosine receptor antagonism is insufficient. Procurement is therefore driven by the need for a rescue therapy in a specific patient subpopulation, not as a replacement for methylxanthines. Studies confirm its use as a co-treatment in a significant portion of infants failing caffeine [6].

Pharmacokinetic Studies of Short Half-Life Respiratory Stimulants

Due to its rapid clearance (mean half-life 3.4 hours in adults) and the need for continuous intravenous infusion to maintain steady-state concentrations [7], doxapram serves as a model compound for studying the pharmacokinetics and pharmacodynamics of short-acting respiratory stimulants. It is particularly useful in studies investigating variable-rate infusion regimens to achieve rapid, near-constant plasma concentrations, a key differentiator from longer-acting agents like caffeine and theophylline [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxapram

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.